

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Cat. No.: B1312026

[Get Quote](#)

An In-Depth Technical Guide to **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine** for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine**. We will delve into its fundamental properties, synthesis, and critical applications in modern organic chemistry, with a focus on its role as a key synthetic building block and a protected form of hydroxylamine.

Core Compound Identification and Properties

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, often abbreviated as THP-ONH₂, is a vital reagent in multi-step organic synthesis. Its utility stems from the tetrahydropyranyl (THP) group, which serves as an acid-labile protecting group for the hydroxylamine moiety. This protection strategy allows for the selective reaction of other functional groups within a molecule under basic or nucleophilic conditions without affecting the sensitive hydroxylamine.

The core molecular and physical characteristics of this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO ₂	[1] [2] [3] [4]
Molecular Weight	117.15 g/mol	[1] [2] [3] [5]
CAS Number	6723-30-4	[1] [2] [3]
Appearance	White to off-white or yellow solid/oil	[1] [6]
Melting Point	34-37 °C (lit.)	[2] [3] [6]
Boiling Point	81 °C at 20 mmHg (lit.)	[2] [3]
Density	~1.07 g/cm ³ (predicted)	[2] [6]
Flash Point	82 °C (179.6 °F) - closed cup	[7]

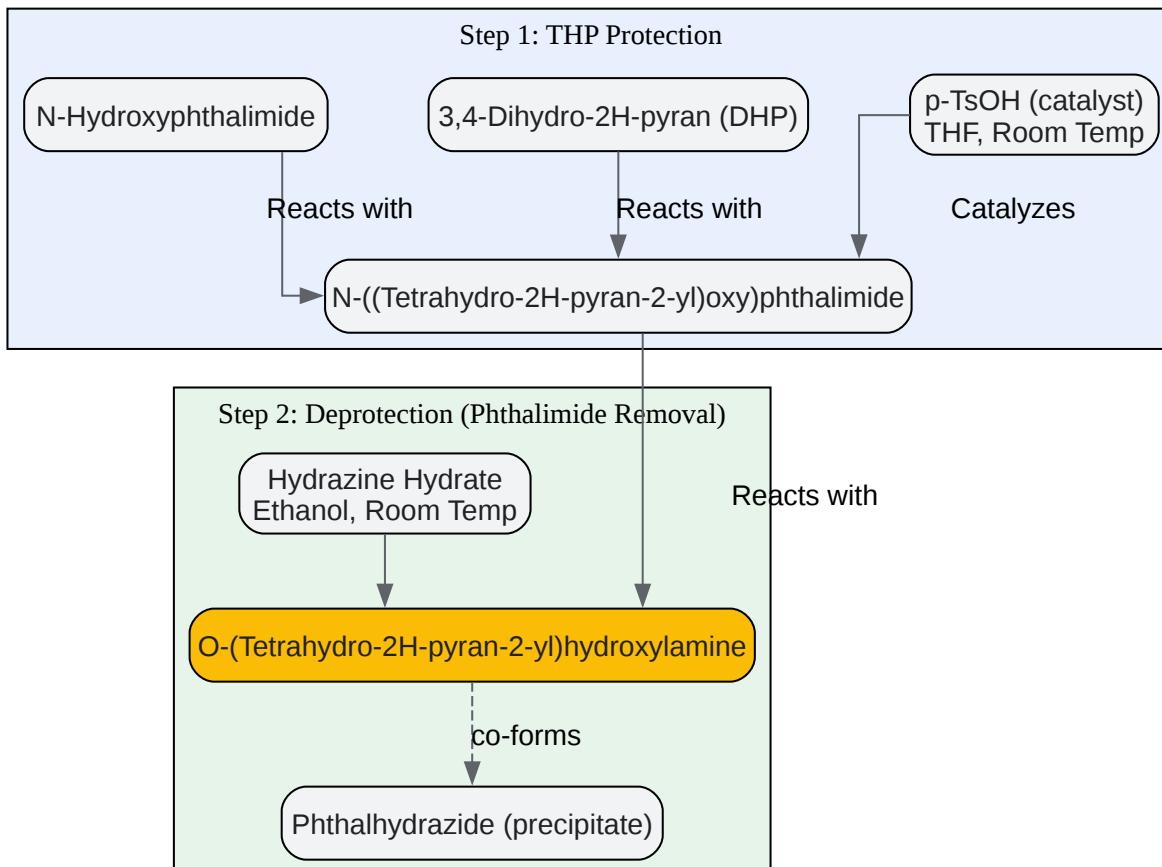
Synthesis and Mechanism

The synthesis of **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine** is typically achieved in a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran (DHP). This method is reliable and scalable for laboratory use.[\[1\]](#)

Step 1: Protection of N-hydroxyphthalimide with DHP

The first step involves the acid-catalyzed addition of the hydroxyl group of N-hydroxyphthalimide to the double bond of 3,4-dihydro-2H-pyran. This reaction forms a stable THP ether.

- Causality of Reagent Choice:
 - N-hydroxyphthalimide: This reagent serves as a stable and solid source of a protected hydroxylamine. The phthalimide group is a robust protecting group itself, which is removed in the subsequent step.
 - 3,4-Dihydro-2H-pyran (DHP): DHP is the standard reagent for introducing the THP protecting group. Its vinyl ether functionality is readily activated by an acid catalyst.[\[8\]](#)


- p-Toluenesulfonic Acid (p-TsOH): A catalytic amount of a non-nucleophilic acid like p-TsOH is crucial. It protonates the DHP, generating a resonance-stabilized oxocarbenium ion intermediate that is highly electrophilic and susceptible to attack by the hydroxyl group.[8]

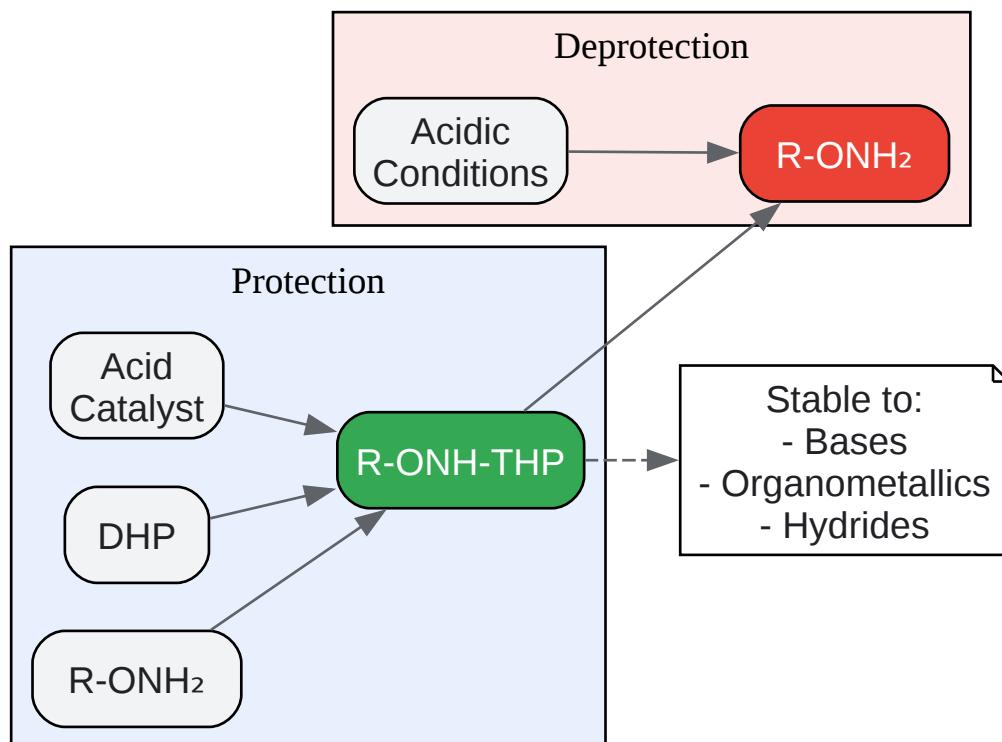
Step 2: Hydrazinolysis to Release the Free Hydroxylamine

The phthalimide group is cleaved using hydrazine hydrate. This step, known as the Ing-Manske procedure, results in the formation of a stable phthalhydrazide precipitate, which can be easily filtered off, leaving the desired product in solution.

- Causality of Reagent Choice:
 - Hydrazine Hydrate: It acts as a potent nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to its cleavage and the formation of the highly stable, five-membered phthalhydrazide ring, which drives the reaction to completion.[1]

The overall synthetic workflow can be visualized as follows:

[Click to download full resolution via product page](#)*Synthesis workflow for THP-ONH₂.*


Role as a Protected Hydroxylamine in Synthesis

The primary application of THP-ONH₂ is to introduce a protected hydroxylamine group into a molecule. This is particularly valuable in the synthesis of complex molecules like hydroxamic acids, which are potent inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).^{[3][7]}

The Logic of Protection and Deprotection

The THP group provides robust protection under a variety of conditions while being easily removable when desired.

- **Stability:** The THP ether linkage is stable to strongly basic conditions, organometallic reagents (e.g., Grignards, organolithiums), hydrides, and various acylating and alkylating agents.[9] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected hydroxylamine.
- **Deprotection (Cleavage):** The THP group is readily cleaved under acidic conditions.[8] The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol (in this case, hydroxylamine) and the stable oxocarbenium ion. Common reagents for deprotection include p-toluenesulfonic acid in an alcohol solvent, or trifluoroacetic acid (TFA) in dichloromethane.[8] [10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 2. Hydroxylamine, o-(tetrahydro-2h-pyran-2-yl)- | CAS 6723-30-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96 6723-30-4 [sigmaaldrich.com]
- 4. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | lookchem [lookchem.com]
- 5. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinfo.com [nbinfo.com]
- 7. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96 6723-30-4 [sigmaaldrich.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312026#o-tetrahydro-2h-pyran-2-yl-hydroxylamine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com